Structural Minimalism: Unsubstituted Core vs. Diltiazem and CGP-37157 as Derivatized Analogs
The target compound (CAS 1128-46-7) is the unsubstituted 4,1-benzothiazepinone core, whereas the clinically approved calcium channel blocker diltiazem and the research tool CGP-37157 are extensively substituted derivatives. This structural difference fundamentally defines their divergent applications .
| Evidence Dimension | Substituent complexity and molecular weight |
|---|---|
| Target Compound Data | Molecular weight = 179.24 g/mol; 0 substituents on benzothiazepinone core; calculated XLogP = 1.7; topological polar surface area = 54.4 Ų |
| Comparator Or Baseline | Diltiazem: MW = 414.52 g/mol; substituted at positions 2, 3, and 5; CGP-37157: MW = 324.22 g/mol; 7-chloro and 5-(2-chlorophenyl) substituents |
| Quantified Difference | Target MW is 43.3% of diltiazem MW and 55.3% of CGP-37157 MW; zero substituents vs. 3-5 substituents on comparators |
| Conditions | Structural analysis based on established chemical structures; physicochemical property calculations from ACD/Labs |
Why This Matters
The unsubstituted core serves as the essential negative control and starting material for derivatization, whereas substituted derivatives are the functional bioactive compounds; procurement selection depends entirely on whether the intended use is scaffold building/analytical reference or biological assay.
